

Deconstructing the Certificate of Analysis for Pirimiphos-methyl-d6: A Technical Guide

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Compound of Interest		
Compound Name:	Pirimiphos-methyl-d6	
Cat. No.:	B570484	Get Quote

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like **Pirimiphos-methyl-d6** is a critical document. It provides the necessary assurance of identity, purity, and concentration required for accurate quantitative analysis. This guide delves into the typical components of a **Pirimiphos-methyl-d6** CoA, explaining the significance of each section and the analytical techniques employed.

Pirimiphos-methyl-d6 is the deuterium-labeled version of Pirimiphos-methyl, a broad-spectrum organophosphorus insecticide.[1] The deuterated form is commonly used as an internal standard in analytical chemistry, particularly for quantifying pesticide residues in various matrices such as wheat flour and wastewater using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its physical and chemical properties are nearly identical to the unlabeled analog, ensuring it behaves similarly during sample preparation and analysis, which is crucial for correcting matrix effects and improving the accuracy of quantification.[2]

Understanding the Core Data

A typical CoA for **Pirimiphos-methyl-d6** will present key quantitative data in a structured format. Below is a summary of the essential information you would expect to find.

Product Information



Parameter	Typical Specification
Product Name	Pirimiphos-methyl-d6
Synonyms	O,O-dimethyl-d6-O-(2-(diethylamino)-6-methyl- 4-pyrimidinyl) phosphorothioate
CAS Number	1793055-06-7[1][3]
Unlabeled CAS Number	29232-93-7[1][4]
Molecular Formula	C11H14D6N3O3PS[1][3]
Molecular Weight	311.37 g/mol [2][3]

Analytical Data



Test	Method	Typical Specification	Purpose
Chemical Purity	HPLC, GC	≥98%	Confirms the percentage of the desired compound.
Isotopic Purity	Mass Spectrometry	≥99 atom % D	Determines the percentage of deuterium enrichment.
Concentration (if a solution)	Gravimetric/Volumetri c with Purity Correction	e.g., 100 μg/mL in Acetonitrile[5]	Provides the precise concentration for quantitative use.
Identity Confirmation	¹ H NMR, ¹³ C NMR, Mass Spectrometry	Conforms to structure	Verifies the chemical structure of the compound.
Residual Solvents	GC-HS	Meets USP <467> or ICH Q3C limits	Quantifies any remaining solvents from synthesis.
Water Content	Karl Fischer Titration	≤0.5%	Determines the amount of water present.

Experimental Protocols: A Closer Look

The data presented on a CoA is the result of rigorous analytical testing. The following sections detail the methodologies behind the key experiments.

Purity Determination by Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used to assess the chemical purity of **Pirimiphos-methyl-d6**.

Principle: These methods separate the main compound from any impurities. The area of the
peak corresponding to Pirimiphos-methyl-d6 is compared to the total area of all peaks to
calculate the purity.



- Typical HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile and water.
 - Detector: UV detector set at a wavelength where Pirimiphos-methyl absorbs, such as 247 nm.[6]
- Typical GC Conditions:
 - Column: A capillary column suitable for organophosphorus pesticide analysis.
 - Carrier Gas: Helium or Nitrogen.
 - Detector: Flame Ionization Detector (FID) or a more specific detector like a Flame
 Photometric Detector (FPD) or a Mass Spectrometer (MS).[7][8]

Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity and determining the isotopic enrichment of **Pirimiphos-methyl-d6**.

- Principle: The molecule is ionized, and the mass-to-charge ratio of the resulting ions is
 measured. For Pirimiphos-methyl-d6, the molecular ion peak will be shifted by +6 mass
 units compared to the unlabeled compound due to the six deuterium atoms. The relative
 intensities of the deuterated and non-deuterated molecular ions are used to calculate the
 isotopic purity.
- Instrumentation: Typically performed using GC-MS or LC-MS.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule.

• ¹H NMR (Proton NMR): In a fully deuterated methyl group, the proton signals will be absent. This confirms the location of the deuterium labeling. The remaining signals in the spectrum



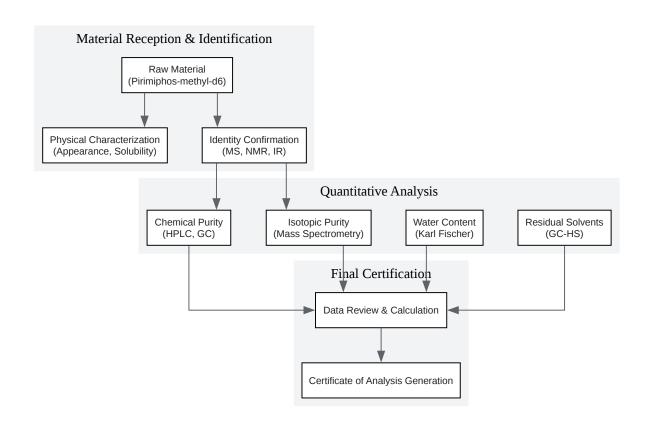
should correspond to the other protons in the molecule, confirming the overall structure.

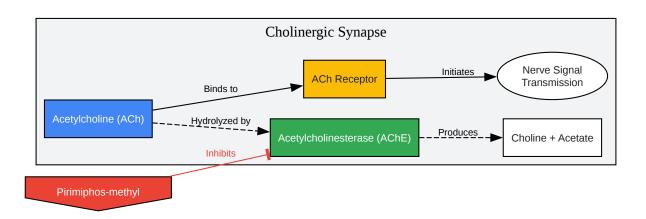
• ³¹P NMR (Phosphorus NMR): This technique is particularly useful for organophosphorus compounds and can be used to identify and quantify phosphorus-containing impurities.[6]

Visualizing the Workflow

The following diagrams illustrate the logical flow of analysis for a Certificate of Analysis and a typical signaling pathway related to the mode of action of Pirimiphos-methyl.







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